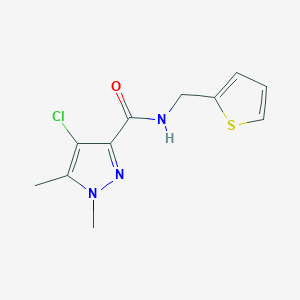
4-chloro-1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide, also known as CTMP, is a novel psychoactive substance that has gained significant attention in recent years due to its potential therapeutic applications. CTMP is a synthetic compound that belongs to the class of pyrazolecarboxamides and has been found to exhibit stimulant-like effects in animal studies. The purpose of
Mecanismo De Acción
The exact mechanism of action of 4-chloro-1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to act as a dopamine reuptake inhibitor, similar to methylphenidate and cocaine. This compound has also been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its stimulant-like effects.
Biochemical and Physiological Effects:
This compound has been found to increase locomotor activity, heart rate, and blood pressure in animal studies. It has also been shown to increase dopamine and norepinephrine levels in the brain, which may contribute to its stimulant-like effects. This compound has been found to improve cognitive function and memory in animal studies, but its effects on human subjects are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide has several advantages for laboratory experiments, including its high potency and long duration of action. However, its potential for abuse and toxicity must be carefully considered when conducting experiments. Additionally, the lack of data on its effects in human subjects limits its potential for clinical applications.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide. Further studies are needed to fully understand its mechanism of action and its potential therapeutic applications. Additionally, its effects on human subjects should be investigated to determine its safety and efficacy. The potential for abuse and addiction should also be carefully considered when conducting further research on this compound.
Métodos De Síntesis
4-chloro-1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with thienylmethylamine in the presence of a coupling reagent. The resulting product is then treated with acetic anhydride to form the final compound. The purity of this compound can be improved using various purification techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
4-chloro-1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide has been studied extensively in animal models, and its potential therapeutic applications have been investigated. It has been found to exhibit stimulant-like effects similar to those of methylphenidate and cocaine, but with a longer duration of action. This compound has also been shown to improve cognitive function and memory in animal studies. Furthermore, this compound has been investigated for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and other cognitive disorders.
Propiedades
Fórmula molecular |
C11H12ClN3OS |
|---|---|
Peso molecular |
269.75 g/mol |
Nombre IUPAC |
4-chloro-1,5-dimethyl-N-(thiophen-2-ylmethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H12ClN3OS/c1-7-9(12)10(14-15(7)2)11(16)13-6-8-4-3-5-17-8/h3-5H,6H2,1-2H3,(H,13,16) |
Clave InChI |
LWYXQKNRHYUUQB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)NCC2=CC=CS2)Cl |
SMILES canónico |
CC1=C(C(=NN1C)C(=O)NCC2=CC=CS2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-adamantyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B280376.png)


![4-chloro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B280380.png)

![1-ethyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280383.png)



![3-amino-N-(1,3-benzodioxol-5-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B280390.png)



